molecular formula C21H24N2O2 B271199 N,1-bis(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

N,1-bis(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B271199
M. Wt: 336.4 g/mol
InChI Key: DALHMKZYCZUXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-bis(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes two 2,4-dimethylphenyl groups attached to a pyrrolidine ring with a carboxamide and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Dimethylphenyl Groups: The 2,4-dimethylphenyl groups can be introduced via Friedel-Crafts alkylation reactions using 2,4-dimethylbenzene and an appropriate catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an amine and a carboxylic acid derivative.

    Oxidation to Form the Ketone Group: The ketone group can be introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

N,1-bis(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N,1-bis(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,1-bis(2,4-dimethylphenyl)-3-pyrrolidinecarboxamide: Similar structure but lacks the ketone group.

    N,1-bis(2,4-dimethylphenyl)-5-oxo-2-pyrrolidinecarboxamide: Similar structure but with a different position of the ketone group.

Uniqueness

N,1-bis(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N,1-bis(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O2/c1-13-5-7-18(15(3)9-13)22-21(25)17-11-20(24)23(12-17)19-8-6-14(2)10-16(19)4/h5-10,17H,11-12H2,1-4H3,(H,22,25)

InChI Key

DALHMKZYCZUXFZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)C)C)C

Origin of Product

United States

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